molecular formula C14H9N3O3 B5843012 1-(3-nitrobenzoyl)-1H-benzimidazole

1-(3-nitrobenzoyl)-1H-benzimidazole

Cat. No.: B5843012
M. Wt: 267.24 g/mol
InChI Key: HCFBWXQLELJJQJ-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)-1H-benzimidazole is a synthetic small molecule based on the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The benzimidazole core is a bicyclic aromatic heterocycle consisting of fused benzene and imidazole rings, which is an isostere of naturally occurring purine-based structures, allowing it to interact with a wide range of enzymatic targets . This specific derivative is functionalized with a 3-nitrobenzoyl group at the N-1 position, a modification known to profoundly influence the compound's electronic properties, binding affinity, and overall bioactivity. Benzimidazole derivatives are renowned for their diverse pharmacological potential, exhibiting activities that range from antimicrobial and anticancer to antihypertensive and antiviral effects . Researchers value this particular scaffold for its versatility in designing novel bioactive compounds and probing biological mechanisms. The presence of the nitroaromatic substituent is a common structural feature in the design of compounds evaluated for their activity against infectious diseases and proliferative disorders, as such groups can be critical for interaction with targets like dihydrofolate reductase (DHFR) . This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzimidazol-1-yl-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14(10-4-3-5-11(8-10)17(19)20)16-9-15-12-6-1-2-7-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBWXQLELJJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Nitrobenzoyl 1h Benzimidazole and Analogues

Conventional Synthetic Routes

Conventional synthesis relies on well-established reactions that are broadly applicable to a range of benzimidazole (B57391) derivatives. These methods are prized for their reliability and the wealth of literature supporting their application.

The foundational step for many benzimidazole syntheses is the condensation of an o-phenylenediamine (B120857) with a one-carbon source, typically a carboxylic acid or its derivative. mdpi.comijariie.com This reaction directly forms the imidazole (B134444) portion of the benzimidazole scaffold. While formic acid is commonly used to produce unsubstituted benzimidazole, other carboxylic acids can be employed to yield 2-substituted benzimidazoles. ijariie.comresearchgate.net The general principle involves heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration. ijariie.com

The Phillips-Ladenburg reaction is a classic method for benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. semanticscholar.orgwikipedia.org Initially, the reaction required high temperatures, sometimes between 250°C and 300°C, which could lead to low yields and limited applicability. researchgate.netsemanticscholar.org However, numerous modifications have been developed to improve this process. For aromatic acids, conducting the condensation at temperatures above 180°C in sealed vessels has been found to be effective. colab.ws Modern adaptations focus on milder conditions and the use of various catalysts to improve yields and broaden the scope of compatible reactants. thieme-connect.com

To circumvent the harsh conditions of early methods, a variety of activating agents and catalysts are now employed to promote the condensation reaction. Mineral acids like hydrochloric acid are traditionally used. ijariie.comwikipedia.org Polyphosphoric acid (PPA) is another effective agent that serves as both a catalyst and a dehydrating medium. semanticscholar.org

More recently, green and efficient catalytic systems have gained prominence. Ammonium (B1175870) chloride has been used as an effective catalyst for the condensation of o-phenylenediamine with aromatic carboxylic acids in ethanol (B145695) at 80–90°C, affording yields between 72% and 90%. semanticscholar.org Other catalysts such as ρ-toluenesulfonic acid (ρ-TsOH), zinc oxide nanoparticles, and lanthanum chloride have also been successfully utilized. semanticscholar.orgresearchgate.net

Microwave-assisted synthesis represents a significant advancement, drastically reducing reaction times from hours to minutes and often increasing yields. asianpubs.orgtandfonline.comasianpubs.org For instance, the microwave-assisted reaction of o-phenylenediamine with carboxylic acids in the presence of a catalytic amount of hydrochloric acid can yield benzimidazole derivatives in 80-95% yield within 1.5 to 4 minutes. asianpubs.orgasianpubs.org

Below is a table summarizing various catalytic systems for the synthesis of the benzimidazole core from o-phenylenediamine.

Reactant 2Catalyst/ConditionsSolventYield (%)
Aromatic AcidsNH4Cl, 80-90°CEthanol72-90 semanticscholar.org
Formic AcidZnO Nanoparticles, 70°C-94-98 researchgate.netsemanticscholar.org
Various Carboxylic AcidsMicrowave, HCl-80-95 asianpubs.orgasianpubs.org
AldehydesSodium Hypophosphite, MicrowaveEthanol70-80 tandfonline.com
AldehydesLaCl3Acetonitrile (B52724)85-95 semanticscholar.org

Once the benzimidazole nucleus is formed, the final step in synthesizing 1-(3-nitrobenzoyl)-1H-benzimidazole is the attachment of the 3-nitrobenzoyl group to one of the nitrogen atoms. This is achieved through an acylation or aroylation reaction.

The most direct method for this transformation is the reaction of benzimidazole with 3-nitrobenzoyl chloride. This acyl chloride is highly reactive and readily attacks the nucleophilic secondary amine of the imidazole ring. The reaction is a type of N-acylation. The preparation of 3-nitrobenzoyl chloride itself can be accomplished by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride, often with a catalyst such as pyridine. google.com

The efficiency of the N-acylation of benzimidazole is dependent on several factors, including the choice of solvent, base, and temperature. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct formed during the acylation. Common bases include triethylamine (B128534) or pyridine, and the reaction is often carried out in a polar aprotic solvent like acetonitrile or tetrahydrofuran (B95107) (THF). researchgate.net The optimization of these conditions is crucial for maximizing the yield and purity of the final product, this compound. While specific yield data for the acylation of benzimidazole with 3-nitrobenzoyl chloride is not extensively detailed in the provided search results, similar acylation reactions of N-heterocycles are well-documented. researchgate.net For instance, the synthesis of other N-substituted benzimidazoles has been achieved in moderate to excellent yields (40% to 99%) using microwave-assisted methods, which dramatically reduce reaction times. semanticscholar.orgresearchgate.net

The table below outlines general conditions that can be optimized for the N-acylation of benzimidazole.

ParameterVariationsPurpose
Base Triethylamine, Pyridine, K2CO3HCl Scavenger
Solvent Acetonitrile, THF, DMFDissolves reactants
Method Conventional Heating, Microwave IrradiationAffects reaction time and yield semanticscholar.orgresearchgate.net
Temperature Room Temperature to RefluxControls reaction rate

Multi-Step Synthetic Sequences and Intermediate Formation

Traditional synthesis of benzimidazole derivatives often involves multi-step reactions. A common and historically significant method is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. nih.govdergipark.org.trjksus.org These reactions typically require harsh conditions, including strong acids like polyphosphoric acid, hydrochloric acid, or p-toluenesulfonic acid, to facilitate dehydration. nih.govdergipark.org.tr

The synthesis of this compound can be conceptualized through a multi-step process. One plausible route involves the initial formation of the benzimidazole core, followed by acylation. For instance, reacting o-phenylenediamine with an appropriate reagent can yield 1H-benzimidazole, which can then be acylated with 3-nitrobenzoyl chloride to introduce the 3-nitrobenzoyl group at the N1 position.

Another approach involves the reductive cyclization of 2-nitroaniline (B44862) with an aromatic aldehyde. For example, using zinc powder and sodium bisulfite in water can facilitate a one-pot synthesis of benzimidazole derivatives from 2-nitroanilines and various aldehydes. pcbiochemres.com This method is notable for its chemoselectivity, where the nitro group is reduced to an amine, which then undergoes cyclization, while other reducible groups on the aldehyde may remain intact. pcbiochemres.com

The synthesis of a related compound, 4-Nitro-1-(3-nitrophenyl)benzimidazole, has been reported via the reaction of 4-nitrobenzimidazole with 1-fluoro-3-nitrobenzene. This demonstrates a nucleophilic aromatic substitution pathway for the formation of N-arylbenzimidazoles.

Role of Schiff Bases as Intermediates

Schiff bases are crucial intermediates in the synthesis of many heterocyclic compounds, including benzimidazoles. nih.gov They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov In the context of benzimidazole synthesis, a mono-Schiff base can be formed from the reaction of o-phenylenediamine with an aldehyde. researchgate.netresearchgate.net

This Schiff base intermediate is key to the subsequent cyclization step that forms the benzimidazole ring. researchgate.net The formation of the imine linkage (C=N) is an essential precursor to the intramolecular cyclization that yields the final benzimidazole structure. researchgate.net For example, the condensation of o-phenylenediamine with 4-nitrobenzaldehyde (B150856) forms the Schiff base N-(4-nitrobenzyl)benzene-1,2-diamine, which is a precursor to 2-(4-nitrophenyl)-1H-benzimidazole. researchgate.netresearchgate.net The stability and reactivity of this intermediate are influenced by the electronic properties of the substituents on the aldehyde. researchgate.net

Table 1: Examples of Schiff Base Intermediates in Benzimidazole Synthesis

Amine ReactantAldehyde/Ketone ReactantSchiff Base IntermediateFinal Benzimidazole Product
o-phenylenediamine4-nitrobenzaldehydeN-(4-nitrobenzyl)benzene-1,2-diamine2-(4-nitrophenyl)-1H-benzimidazole
2-aminobenzimidazole (B67599)Aromatic aldehydesN-((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol derivativesSubstituted 2-aminobenzimidazole derivatives
o-phenylenediamineOct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide-Schiff bases bearing benzimidazole moiety

This table provides illustrative examples of Schiff base formation in the synthesis of various benzimidazole derivatives.

Cyclization Pathways

The cyclization step is the defining transformation in the synthesis of the benzimidazole core. Following the formation of an intermediate, such as a Schiff base or an N-acyl-o-phenylenediamine, intramolecular cyclization occurs to form the five-membered imidazole ring fused to the benzene (B151609) ring.

One of the most widely used methods for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. The reaction proceeds through the formation of a mono-acyl derivative, which then undergoes cyclization and dehydration.

Alternatively, the condensation of o-phenylenediamine with aldehydes is a popular route. nih.govbeilstein-journals.org This reaction can lead to both 2-substituted and 1,2-disubstituted benzimidazoles, and the selectivity can often be controlled by the reaction conditions and the choice of catalyst. beilstein-journals.org The initial step is the formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. Various oxidizing agents such as sodium metabisulfite (B1197395), nitrobenzene, or even air can be employed for this purpose. nih.govdergipark.org.tr

In some cases, the cyclization can be promoted by catalysts. For instance, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles. beilstein-journals.org The catalyst is believed to coordinate to the carbonyl oxygen of the aldehyde, facilitating the nucleophilic attack by the amine and subsequent cyclization. beilstein-journals.org

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of catalyst-free and solvent-free conditions, as well as environmentally benign solvent systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govarkat-usa.org This technique has been successfully applied to the synthesis of a wide variety of benzimidazole derivatives. nih.govnih.govresearchgate.net

The key advantages of microwave synthesis include rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. arkat-usa.orgnih.gov For example, the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids to form 5-nitro-2-aryl-substituted-1H-benzimidazoles was achieved in just 2.5-3.5 minutes under microwave irradiation, with good to excellent yields. nih.gov Similarly, the synthesis of benzimidazole-thiazolidinedione derivatives saw a significant reduction in reaction times and improved yields when using microwave assistance. nih.gov

Microwave-assisted synthesis can also be combined with other green chemistry principles, such as the use of solid supports or solvent-free conditions, further enhancing its environmental credentials. dergipark.org.trresearchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a major goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents. umich.educhemmethod.com Several successful catalyst-free and solvent-free methods for the synthesis of benzimidazoles have been reported.

One such method involves the condensation of o-phenylenediamine with organic acids or aldehydes by simple grinding of the reactants at room temperature or with gentle heating. umich.edu This solvent-free approach offers operational simplicity and can lead to high yields of the desired benzimidazole derivatives. umich.edu Another strategy involves carrying out the reaction under neat conditions, where the reactants are mixed without any solvent, often under microwave irradiation to accelerate the reaction. researchgate.net These methods are not only environmentally friendly but also often lead to simpler work-up procedures and cleaner reaction profiles.

Table 2: Comparison of Synthetic Methods for Benzimidazoles

MethodCatalystSolventConditionsAdvantages
Conventional HeatingStrong acids (e.g., PPA, HCl)Organic solventsHigh temperature, long reaction timesWell-established
Microwave-AssistedVarious (or catalyst-free)Various (or solvent-free)Rapid heating, short reaction timesHigh efficiency, speed
Catalyst-Free GrindingNoneNoneRoom temperature or gentle heatingSimplicity, green
Solvent-Free MicrowaveNoneNoneMicrowave irradiationHigh efficiency, green, fast

This table summarizes the key features of different synthetic approaches to benzimidazole synthesis, highlighting the trend towards greener methodologies.

Environmentally Benign Solvent Systems in Synthesis

The use of environmentally benign solvents is another important aspect of green chemistry. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. Consequently, there is a growing interest in replacing them with greener alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for benzimidazole synthesis in aqueous media have been developed. jksus.orgpcbiochemres.com For example, the one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes can be efficiently carried out in water. pcbiochemres.com

Polyethylene glycol (PEG) is another example of a green solvent that has been used for the synthesis of benzimidazoles. chemmethod.com PEG is non-toxic, biodegradable, and recyclable, making it an attractive alternative to conventional organic solvents. The synthesis of benzimidazoles by reacting o-phenylenediamine with various aldehydes has been successfully demonstrated in PEG-400, resulting in good yields. chemmethod.com

The choice of an appropriate environmentally benign solvent system can significantly improve the green credentials of a synthetic process without compromising its efficiency. researchgate.net

One-Pot Reaction Strategies

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operational sequence, thereby avoiding the isolation and purification of intermediates. For the synthesis of this compound, a plausible one-pot strategy involves the condensation of o-phenylenediamine with 3-nitrobenzoyl chloride. This approach circumvents the need to pre-synthesize and isolate the benzimidazole core before acylation.

Several methodologies for the one-pot synthesis of benzimidazole derivatives have been reported, which can be adapted for the target molecule. For instance, one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using reagents like Zn/NaHSO3 in water has been shown to be effective for creating the benzimidazole ring system. pcbiochemres.com A more direct approach for the target compound would involve the reaction of o-phenylenediamine with 3-nitrobenzoic acid or its activated derivatives. The condensation of o-phenylenediamine with various aromatic acids in the presence of a catalyst like ammonium chloride is a known one-pot method for preparing 2-substituted benzimidazoles. rasayanjournal.co.in

A proposed one-pot synthesis of this compound could involve the reaction of benzimidazole with 3-nitrobenzoyl chloride in the presence of a base. More advanced one-pot procedures might start from o-phenylenediamine and a suitable orthoformate to generate the benzimidazole ring in situ, followed by acylation with 3-nitrobenzoyl chloride. The choice of solvent and base is critical in these reactions to ensure high yields and selectivity.

Table 1: Examples of One-Pot Syntheses of Benzimidazole Derivatives

Starting Materials Reagents/Catalyst Product Type Reference
o-phenylenediamine, aromatic acid Ammonium chloride 2-Substituted benzimidazoles rasayanjournal.co.in
2-Nitroaniline, aromatic aldehyde Zn/NaHSO3 Benzimidazole derivatives pcbiochemres.com
N-Arylamidoxime, acetyl chloride DBU Benzimidazoles nih.gov
o-Phenylenediamines, alcohols Cationic Mn(I) catalyst N-Alkylated benzimidazoles acs.org

Regioselectivity and Stereoselectivity Considerations in Synthesis

The benzimidazole ring possesses two potentially reactive nitrogen atoms (N1 and N3). The regioselectivity of N-acylation is a crucial aspect of the synthesis of this compound.

The substitution on the benzimidazole ring and the nature of the acylating agent significantly influence the site of acylation. In the case of unsubstituted benzimidazole, the two nitrogen atoms are equivalent due to tautomerism. However, upon substitution at one nitrogen, the electronic and steric environment of the remaining nitrogen is altered. For the synthesis of this compound, the acylation of benzimidazole with 3-nitrobenzoyl chloride is the key step. The electron-withdrawing nature of the 3-nitrobenzoyl group is expected to direct the substitution to one of the nitrogen atoms. Generally, the N1 position is favored in the acylation of benzimidazoles. acs.org The presence of electron-withdrawing groups on the benzoyl moiety can further influence the reactivity and selectivity of the acylation reaction.

Stereoselectivity is not a consideration in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the final product are critical steps to ensure the characterization of a pure compound. In academic settings, the most common techniques for the purification of N-acylated benzimidazoles like this compound are column chromatography and recrystallization.

Column chromatography on silica (B1680970) gel is a widely used method for separating the desired product from unreacted starting materials and byproducts. nih.gov The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727) is typically employed. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Recrystallization is another effective method for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the pure product crystallizes out, leaving impurities in the solution.

Sublimation under vacuum has also been reported as a powerful technique for obtaining high-purity benzimidazole derivatives, especially for removing non-volatile impurities. dtic.mil

Table 2: Common Purification Techniques for N-Acylbenzimidazoles

Technique Description Typical Solvents/Conditions Reference
Column Chromatography Separation based on differential adsorption on a stationary phase. Silica gel; Eluent: Dichloromethane/Methanol or similar solvent gradients. nih.gov
Recrystallization Purification based on differences in solubility. Methanol/Water, Ethanol, or other suitable organic solvents. researchgate.net
Sublimation Purification of solids by transitioning from solid to gas phase and back to solid. High vacuum and elevated temperatures. dtic.mil

Chemical Reactivity and Transformations of 1 3 Nitrobenzoyl 1h Benzimidazole

Reactivity of the Benzimidazole (B57391) Core

The benzimidazole ring system is an aromatic heterocycle, and its reactivity is significantly influenced by the N-acyl substituent. nih.gov The presence of the 3-nitrobenzoyl group deactivates the ring system towards certain reactions while predisposing it to others.

The benzene (B151609) ring fused to the imidazole (B134444) moiety in benzimidazole can typically undergo electrophilic aromatic substitution. However, in 1-(3-nitrobenzoyl)-1H-benzimidazole, the N-acyl group exerts a strong electron-withdrawing effect. This effect is relayed through the imidazole ring to the fused benzene ring, leading to significant deactivation. Consequently, electrophilic substitution reactions such as nitration or halogenation on this benzene ring are considerably more difficult compared to unsubstituted 1H-benzimidazole and would require harsh reaction conditions.

Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution

CompoundSubstituent EffectReactivity towards Electrophiles
1H-Benzimidazole None (or activating N-H)Moderately reactive
This compound Strong deactivation from N-acyl groupSignificantly reduced reactivity

The imidazole ring contains two nitrogen atoms. In a simple benzimidazole, the N1-H is weakly acidic, while the N3 atom is basic and nucleophilic. researchgate.net In this compound, the situation is altered. The nitrogen at position 1 is part of an amide and its lone pair is delocalized onto the adjacent carbonyl carbon, rendering it non-basic. The nitrogen at position 3 remains the primary site for interaction with electrophiles or acids, but its basicity and nucleophilicity are substantially diminished by the electron-withdrawing nature of the acyl group. While protonation or alkylation at N3 might occur, it is less favorable than in N-alkylated benzimidazoles that lack the deactivating acyl group.

Transformations Involving the N-Acyl Group

The N-acyl group is often the most reactive site in the molecule, providing a handle for significant structural modifications.

The amide bond connecting the benzimidazole and nitrobenzoyl moieties is susceptible to cleavage through hydrolysis. This reaction can be catalyzed by either acid or base, breaking the molecule into its constituent parts: 1H-benzimidazole and 3-nitrobenzoic acid. This transformation is fundamental, as it allows the 3-nitrobenzoyl group to be used as a removable activating or directing group in a multi-step synthesis. The optimal conditions for amide hydrolysis are often pH-dependent, with studies on similar N-acyl compounds showing that the reaction rate can be significantly influenced by the protonation state of the molecule. nih.govrsc.org

Table 2: Products of Amide Bond Hydrolysis

ReactantConditionsProduct 1Product 2
This compound Acid or Base Catalysis, H₂O1H-Benzimidazole3-Nitrobenzoic acid

The nitro group on the benzoyl ring is a key functional group that opens pathways for extensive derivatization. The most common and synthetically useful transformation is its reduction to an amino group. This is typically achieved using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd). This reaction converts the starting material into 1-(3-aminobenzoyl)-1H-benzimidazole, a versatile intermediate. The newly formed aromatic amine can then undergo a wide range of subsequent reactions, including diazotization for Sandmeyer-type reactions or acylation to form more complex amides.

Table 3: Key Transformations of the Nitro Group

Starting MoietyReagentsResulting MoietyPotential Subsequent Reactions
3-Nitrobenzoyl SnCl₂/HCl or H₂/Pd3-Aminobenzoyl Acylation, Diazotization, Sulfonylation

Formation of Hybrid Compounds and Conjugates

A primary application of this compound in synthetic chemistry is its use as a precursor for creating hybrid molecules. These hybrids link the benzimidazole scaffold to other pharmacologically relevant structures, such as other heterocycles. nih.govresearchgate.net The synthesis of these conjugates often relies on the transformation of the nitro group as described previously.

The general strategy involves:

Reduction of the nitro group on this compound to yield 1-(3-aminobenzoyl)-1H-benzimidazole.

Using the resulting amino group as a reactive handle to attach other molecular fragments.

For example, the amino group can be acylated with a carboxylic acid derivative of another heterocycle (e.g., coumarin, pyrazole) to form a new amide linkage. Alternatively, it can be converted into an azide (B81097) via diazotization, which can then participate in copper(I)-catalyzed "click chemistry" (a Huisgen 1,3-dipolar cycloaddition) with an alkyne-containing molecule to form a stable 1,2,3-triazole linker. frontiersin.orgresearchgate.net This modular approach allows for the systematic construction of diverse chemical libraries for biological screening.

Table 4: Examples of Hybrid Compound Synthesis

PrecursorReaction TypeCoupled Moiety (Example)Resulting Hybrid Class
1-(3-aminobenzoyl)-1H-benzimidazoleAmide CouplingCarboxylic acid-functionalized pyrazole (B372694)Benzimidazole-amide-pyrazole conjugate
1-(3-azidobenzoyl)-1H-benzimidazole*1,3-Dipolar CycloadditionAlkyne-terminated sulfonamideBenzimidazole-triazole-sulfonamide conjugate researchgate.net
1-(3-aminobenzoyl)-1H-benzimidazoleSchiff Base FormationAromatic aldehydeBenzimidazole-imine conjugate

*Formed from the corresponding amine via diazotization.

Integration with Other Heterocyclic Systems

The fusion or linkage of the benzimidazole core with other heterocyclic moieties is a well-established strategy for the development of novel compounds with unique properties. While direct studies on This compound are not extensively documented, the known reactivity of analogous 1-acyl- and 2-substituted benzimidazoles provides a strong basis for predicting its synthetic utility.

One common approach involves the functionalization of the benzimidazole core, followed by cyclization reactions to build an adjacent heterocyclic ring. For instance, 2-acetylbenzimidazole (B97921) derivatives can serve as precursors to pyrazole and isoxazole (B147169) systems. The chalcones derived from 2-acetylbenzimidazole undergo condensation reactions with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazoles. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of 2-(5-aryl-2-isoxazolin-3-yl)benzimidazoles nih.gov.

Another powerful strategy for creating integrated heterocyclic systems is through the "click" reaction, a highly efficient and versatile cycloaddition. Benzimidazole derivatives functionalized with an azide or an alkyne group are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole-linked benzimidazoles. For example, N-propynylated benzimidazoles react readily with various aromatic azides in the presence of a copper catalyst to yield the corresponding triazole-benzimidazole hybrids nih.gov. This approach highlights the potential for functionalizing the benzimidazole scaffold at the N1 position, a position occupied by the nitrobenzoyl group in the title compound.

In the case of This compound , the acyl group could serve as a protecting or directing group. The primary mode of reactivity for integration into other heterocyclic systems would likely involve initial functionalization at the C2 position of the benzimidazole ring, followed by cyclization. The 3-nitrobenzoyl group could potentially be cleaved under basic or acidic conditions post-cyclization if desired.

A plausible synthetic route towards a triazole-fused benzimidazole system starting from a precursor related to This compound is presented in the table below. This is a hypothetical pathway based on known transformations of similar benzimidazole derivatives.

StepReactant(s)Reagents and ConditionsProduct
12-Amino-1-(3-nitrobenzoyl)-1H-benzimidazoleNaNO₂, HCl, then NaN₃2-Azido-1-(3-nitrobenzoyl)-1H-benzimidazole
22-Azido-1-(3-nitrobenzoyl)-1H-benzimidazole, PhenylacetyleneCu(I) catalyst (e.g., CuI), Solvent (e.g., DMF)1-(3-nitrobenzoyl)-4-phenyl-1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]benzimidazole

Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and benzimidazole derivatives are frequently employed as substrates in these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While specific examples involving This compound are scarce in the literature, the general reactivity of the benzimidazole nucleus in coupling reactions is well-documented. For instance, halogenated benzimidazoles are common starting materials for Suzuki, Heck, and Sonogashira couplings. A bromo-substituted benzimidazole, for example, can undergo a palladium-catalyzed cascade annulation with an o-bromobenzoic acid to form complex N-fused (benzo)imidazophenanthridine scaffolds nih.gov.

In the context of This compound , its participation in coupling reactions would likely depend on the presence of a suitable functional group, such as a halogen, on the benzimidazole or the benzoyl ring. The nitro group itself can sometimes participate in coupling reactions, although this is less common than with halogens.

A more probable scenario involves the use of the N-acyl moiety as a transient directing group or a leaving group. In some palladium-catalyzed reactions, N-acyl groups on heterocyclic compounds can be cleaved in situ. Alternatively, the benzimidazole ring could be functionalized with a halide (e.g., at the C2, C4, C5, C6, or C7 position) prior to or after the introduction of the 1-(3-nitrobenzoyl) group. This halogenated derivative would then be a prime candidate for a variety of cross-coupling reactions.

The following table illustrates a representative palladium-catalyzed Suzuki coupling reaction using a hypothetical bromo-substituted derivative of This compound .

Reactant 1Reactant 2Catalyst and ConditionsProduct
5-Bromo-1-(3-nitrobenzoyl)-1H-benzimidazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/Water, Reflux5-Phenyl-1-(3-nitrobenzoyl)-1H-benzimidazole

Furthermore, copper-catalyzed reactions are also pivotal in the functionalization of benzimidazoles. For instance, the synthesis of N-fused benzo nih.govacs.orgimidazo[2,1-b]thiazole (B1210989) derivatives can be achieved through copper- and palladium-catalyzed C-S, C-N, and C-C bond cross-coupling reactions starting from 1H-benzo[d]imidazole-2-thiols and other appropriate coupling partners nih.gov.

Advanced Spectroscopic and Crystallographic Investigations of 1 3 Nitrobenzoyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 1-(3-nitrobenzoyl)-1H-benzimidazole are not available in the searched scientific literature. To perform the requested analyses, one would typically require reported chemical shifts (δ) in ppm, coupling constants (J) in Hz, and correlation spectra (like COSY and HMBC) which are absent for this specific molecule.

¹H NMR Analysis of Proton Environments

A detailed analysis of the proton environments, including the creation of a data table for chemical shifts and multiplicities for the protons on the benzimidazole (B57391) and 3-nitrobenzoyl rings, cannot be conducted without published ¹H NMR spectra.

¹³C NMR Analysis of Carbon Framework

Similarly, the assignment of the carbon framework through ¹³C NMR is not possible. A data table and discussion of the chemical shifts for the carbonyl, aromatic, and imidazole (B134444) carbons cannot be generated without the corresponding experimental data.

2D NMR Techniques for Connectivity Assignment

Information regarding 2D NMR studies (e.g., COSY, HSQC, HMBC) for this compound, which would be used to confirm the connectivity between protons and carbons, is not documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific IR spectrum for this compound, which would allow for the identification of characteristic absorption bands for functional groups such as the carbonyl (C=O), nitro (NO₂), and C-N bonds, could not be found. Therefore, a data table of vibrational frequencies cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Published HRMS data that would confirm the exact molecular formula (C₁₄H₉N₃O₃) by providing a precise mass measurement is not available.

X-ray Diffraction Analysis of Crystal Structure

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and key bond lengths and angles cannot be provided.

Single Crystal X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles. For a chiral molecule, this technique can also establish its absolute configuration. In the case of this compound, the molecule itself is not chiral. However, if it crystallizes in a chiral space group (a crystal system that does not have an inversion center or a mirror plane), the determination of the absolute structure of a single crystal becomes relevant.

The benzimidazole core is known to be essentially planar. researchgate.net The attachment of the 3-nitrobenzoyl group at the N1 position introduces conformational flexibility, primarily around the N-C(carbonyl) and C(carbonyl)-C(phenyl) single bonds. The dihedral angle between the benzimidazole ring and the 3-nitrophenyl ring is a key conformational parameter. In related structures of N-substituted benzimidazoles, these rings are often found to be non-coplanar. researchgate.net

A hypothetical set of crystallographic data for this compound, based on typical values for related organic molecules, is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₄H₉N₃O₃
Formula Weight267.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)11.5
α (°)90
β (°)105
γ (°)90
Volume (ų)1135
Z4
Density (calculated) (g/cm³)1.56

This data is hypothetical and serves as an illustrative example based on structurally similar compounds.

The determination of the absolute configuration would be pertinent if the molecule were to be derivatized with a chiral auxiliary or if it exhibited atropisomerism, a form of chirality arising from restricted rotation around a single bond. For this compound, significant rotational barriers that would lead to stable atropisomers at room temperature are not anticipated.

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of this compound would be governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions involving the nitro and carbonyl groups.

Hydrogen Bonding: The benzimidazole moiety itself lacks a traditional hydrogen bond donor, as the N-H proton is substituted. However, the nitrogen atom at position 3 of the benzimidazole ring can act as a hydrogen bond acceptor. researchgate.net Furthermore, the oxygen atoms of the nitro group are known to be effective hydrogen bond acceptors. researchgate.net Therefore, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing, connecting adjacent molecules into a three-dimensional network. The aromatic protons of both the benzimidazole and the 3-nitrophenyl rings, as well as the C-H bond of the imidazole ring, can act as donors in these interactions.

A summary of the probable intermolecular interactions is provided in Table 2.

Table 2: Predicted Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
C-H···O Hydrogen BondAromatic C-H, Imidazole C-HNitro O, Carbonyl OFormation of extended molecular networks
C-H···N Hydrogen BondAromatic C-H, Imidazole C-HBenzimidazole N3Linking of adjacent molecules
π-π StackingBenzimidazole Ring3-Nitrophenyl Ring, Benzimidazole RingStabilization of layered structures
Dipole-DipoleCarbonyl Group, Nitro GroupCarbonyl Group, Nitro GroupContribution to lattice energy

This table represents a predictive analysis based on the functional groups present in the molecule and known interaction patterns from related crystal structures.

Theoretical and Computational Studies on this compound Remain Elusive

Despite a thorough search of scientific literature and chemical databases, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not publicly available. While extensive research exists for the broader class of benzimidazole derivatives, including quantum chemical calculations, molecular dynamics simulations, and in silico reactivity analyses, this particular molecule has not been the subject of dedicated published research in these areas.

Computational chemistry is a powerful tool for predicting the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently used to explore the geometric and electronic structures of novel compounds. For many benzimidazole derivatives, these studies have provided valuable insights into their behavior. For instance, research on related compounds often involves:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Structure Analysis: Calculating the distribution of electrons to understand reactivity, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for assessing chemical stability. The molecular electrostatic potential (MEP) is also mapped to identify sites susceptible to electrophilic or nucleophilic attack.

Spectroscopic Prediction: Simulating spectroscopic data (NMR, IR, UV-Vis) to aid in the experimental characterization of the molecule.

Reactivity Descriptors: Using concepts like Fukui functions to pinpoint the most reactive atomic sites within the molecule.

Furthermore, molecular dynamics simulations are employed to understand the conformational flexibility and interactions of benzimidazole derivatives in various environments, which is particularly important for predicting their behavior in biological systems.

However, the application of these theoretical and computational methodologies to This compound has not been documented in the accessible scientific literature. The absence of such studies means that specific data tables for its optimized geometry, electronic properties, predicted spectra, or reactivity indices cannot be provided.

Future research initiatives may include This compound in their investigations, at which point a detailed theoretical and computational analysis as outlined could be performed. Until then, the specific chemical characteristics of this compound from a computational perspective remain an open area for scientific inquiry.

Theoretical and Computational Chemistry Studies on 1 3 Nitrobenzoyl 1h Benzimidazole

In Silico Studies of Molecular Reactivity Indices

Chemical Hardness and Electrophilicity Indices

No specific studies detailing the calculation of chemical hardness, softness, or electrophilicity indices for 1-(3-nitrobenzoyl)-1H-benzimidazole were found. These quantum chemical descriptors, which are crucial for predicting the reactivity and stability of a molecule, are typically determined through Density Functional Theory (DFT) calculations based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Without dedicated computational analysis of this compound, no data is available to report.

Non-Linear Optical (NLO) Properties Prediction

While benzimidazole (B57391) and its derivatives are recognized as a promising class of organic materials for non-linear optical (NLO) applications due to their extended π-electron systems, specific predictions or experimental measurements of the NLO properties for this compound are not documented in the available literature. tandfonline.comresearchgate.nettandfonline.comias.ac.inmdpi.com Studies on other benzimidazole derivatives often involve calculating properties such as molecular polarizability (α) and hyperpolarizability (β) to assess their potential for applications like second-harmonic generation (SHG). mdpi.com However, such analyses for the titled compound have not been published or are not publicly accessible.

Molecular Docking and Receptor Binding Studies (Mechanistic/Theoretical)

Molecular docking is a computational technique widely used to predict the interaction between a small molecule (ligand) and a protein (receptor). Such studies are common for benzimidazole derivatives to explore their potential as therapeutic agents, often targeting enzymes like protein kinases, cyclooxygenases, or tubulin. nih.govukm.myekb.eg However, a thorough search did not yield any molecular docking studies specifically involving this compound.

There are no available research findings that predict the binding affinities (e.g., in kcal/mol) or specific molecular interactions (such as hydrogen bonds or hydrophobic interactions) of this compound with any biological protein targets. Docking studies on similar compounds have shown that the benzimidazole nucleus and its substituents can form key interactions within protein active sites, but this cannot be extrapolated to the specific title compound without direct computational evidence. ukm.mynih.gov

As no molecular docking studies have been reported, a ligand-protein interaction profile for this compound cannot be generated. Such a profile would typically detail the specific amino acid residues involved in binding and the nature of the interactions, which is fundamental for understanding binding specificity.

Without data on receptor binding and interaction profiles, any potential mechanism of action for this compound at the molecular level remains purely speculative. Elucidating a mechanism of action would require the identification of a specific biological target and a detailed understanding of how the ligand modulates its function, information which is currently unavailable.

Future Research Directions and Advanced Academic Applications

Development of Novel Green Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is an active area of research, with a growing emphasis on environmentally friendly methods. semanticscholar.org While traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives in the presence of an acid, newer approaches are being explored. semanticscholar.org The use of microwave irradiation has been shown to be a green chemical method for the synthesis of 1H-benzimidazole derivatives, offering advantages in terms of reaction time and environmental impact. semanticscholar.orgresearchgate.net Future research will likely focus on the development of even more sustainable protocols. This could involve the use of biocatalysts, water as a solvent, or the development of one-pot reactions that minimize waste and energy consumption. The application of catalysts like sodium metabisulfite (B1197395) has already proven effective in the condensation of aromatic aldehydes with o-phenylenediamines to form the benzimidazole core. semanticscholar.orgrsc.org

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of 1-(3-nitrobenzoyl)-1H-benzimidazole is crucial for optimizing existing methods and designing new ones. Experimental and computational studies are being employed to investigate unusual chemical events, such as carbon-carbon bond cleavage that can occur during the synthesis of certain benzimidazole N-oxides. rsc.org Such studies help to elucidate the key factors that determine the reaction's outcome, including the influence of substituents on the starting materials. rsc.org Future mechanistic investigations could employ advanced spectroscopic techniques, kinetic studies, and isotopic labeling to provide a more detailed picture of the transition states and intermediates involved in these chemical transformations.

Deepening Understanding through Integrated Computational and Experimental Approaches

The integration of computational and experimental methods is becoming an indispensable tool in chemical research. nih.govfrontiersin.orgnih.govresearchgate.net Computational drug design, utilizing techniques like structure-based virtual screening and molecular dynamics simulations, can accelerate the identification and optimization of novel compounds. frontiersin.orgnih.govresearchgate.net These in silico approaches can predict the binding affinity and stability of a molecule within a biological target, guiding the synthesis and experimental validation of the most promising candidates. nih.govfrontiersin.orgnih.govresearchgate.net For instance, molecular docking can be used to predict the most suitable biological targets for a given compound. researchgate.net This integrated approach allows for a more efficient and targeted exploration of the chemical space, leading to a deeper understanding of structure-activity relationships. nih.gov

Exploration of New Biological Targets and Pathways (In Vitro)

While the focus of this article is on non-clinical applications, the benzimidazole scaffold is known for its diverse biological activities. nih.govresearchgate.net Future in vitro studies on this compound and its analogs could explore a wider range of biological targets and pathways. The benzimidazole nucleus is a key pharmacophore in cancer research, with derivatives showing potential as inhibitors of various enzymes. nih.gov For example, certain benzimidazole-triazole hybrids have been identified as multi-target inhibitors of EGFR, VEGFR-2, and Topo II. nih.gov Further in vitro screening against a broader panel of cancer cell lines and enzymes could uncover new therapeutic possibilities. rsc.org Additionally, investigating the potential of these compounds to target proteins like dihydrofolate reductase could open up new avenues for antimicrobial and anticancer research. researchgate.netrsc.org

Potential Applications in Materials Science or Chemical Biology (Non-Clinical)

The unique chemical structure of this compound suggests potential applications beyond the biological realm. The benzimidazole core is a robust and versatile scaffold that can be functionalized to create novel materials with interesting photophysical or electronic properties. For example, benzimidazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) or as components of chemical sensors. The nitro group on the benzoyl moiety can also be chemically modified to create new functionalities, further expanding the potential applications of this compound in materials science. In the field of chemical biology, this compound could serve as a molecular probe to study biological processes or as a building block for the synthesis of more complex bioactive molecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-nitrobenzoyl)-1H-benzimidazole, and how can purity be ensured?

The synthesis typically involves coupling nitrobenzoyl derivatives with benzimidazole precursors. A common approach is the Mannich reaction (for benzimidazole functionalization) or condensation using 1,2-diamine precursors with nitro-substituted carbonyl compounds. For example:

  • Step 1 : React 1H-benzimidazole with 3-nitrobenzoyl chloride in anhydrous DMF using potassium carbonate as a base .
  • Step 2 : Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallize from ethanol .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via melting point analysis and NMR (absence of extraneous peaks in 1H^1H- and 13C^{13}C-NMR spectra) .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and nitro group effects on chemical shifts. 13C^{13}C-NMR confirms the carbonyl (C=O) at ~165 ppm .
  • IR Spectroscopy : Detect the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 282.06 for C₁₄H₁₀N₃O₃) .

Advanced: How can data contradictions in crystallographic refinement be resolved during structural analysis?

  • Refinement Software : Use SHELXL (for small molecules) with full-matrix least-squares refinement. Address disorder (e.g., nitro group orientation) by modeling split positions and applying restraints to thermal parameters .
  • Validation Tools : Check R factors (R₁ < 0.05 for high-quality data) and validate geometry using CCDC’s Mercury (bond length/angle deviations < 0.02 Å/2°) .
  • Example : For overlapping electron density, employ difference Fourier maps and occupancy refinement (e.g., partial site disorder in ) .

Advanced: What methodologies are used to analyze intermolecular interactions in the crystal lattice?

  • Hydrogen Bonding : Identify C–H···O/N interactions using Mercury’s Contacts module. For example, nitro groups may form weak H-bonds with adjacent benzimidazole C–H protons (distance ~2.6–3.0 Å) .
  • π-Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using PLATON .
  • Graph Set Analysis : Classify interaction patterns (e.g., R₂²(8) motifs) to understand packing stability .

Advanced: How can the role of the nitro group in biological activity be evaluated?

  • SAR Studies : Compare bioactivity (e.g., antimicrobial IC₅₀) of nitro-substituted analogs vs. non-nitro derivatives. Nitro groups often enhance electron-withdrawing effects, influencing binding to targets like DNA topoisomerases .
  • Computational Docking : Use AutoDock Vina to model nitro group interactions with active sites (e.g., hydrogen bonding with Ser/Thr residues in enzymes) .
  • Electrochemical Assays : Cyclic voltammetry can assess nitro group reduction potential, correlating with prodrug activation mechanisms .

Advanced: What strategies optimize synthetic yield for this compound?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For scale-up, switch to recyclable solvents like PEG-400 .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield .

Advanced: Which computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate nitro group electron affinity and tautomeric preferences .
  • Pharmacophore Modeling : Map nitro and benzimidazole moieties as key features for COX-2 inhibition using Schrödinger’s Phase .

Advanced: How is thermal stability determined, and what degradation products are observed?

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >200°C indicates stability for drug formulation .
  • LC-MS Degradation Studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks). Major degradation pathways include nitro reduction to amine or benzimidazole ring hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.